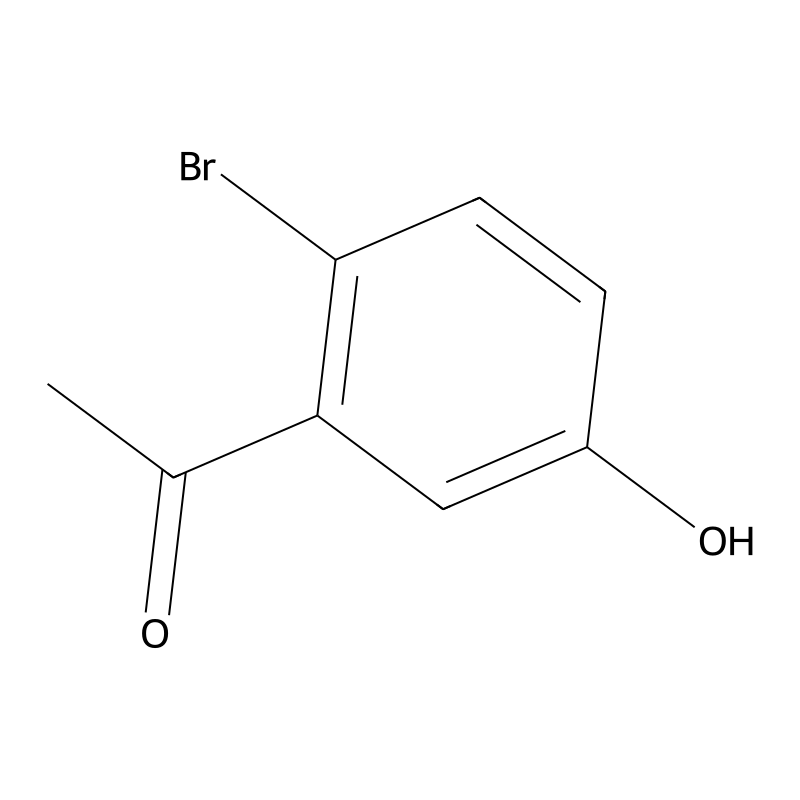1-(2-Bromo-5-hydroxyphenyl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of 1-(2-Bromo-5-hydroxyphenyl)ethanone
1-(2-Bromo-5-hydroxyphenyl)ethanone is a chemical compound with the CAS Number: 1127422-81-4 and a molecular weight of 215.05 . It appears as a yellow to brown solid .
Derivatives of 1-(2-Bromo-5-hydroxyphenyl)ethanone
1-(2-Bromo-5-hydroxyphenyl)ethanone can be used as a starting material to synthesize various derivatives. For example, it can be used to synthesize 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone . This compound is prepared by bromination of 5-chloro-2-hydroxy-acetophenone with cupric bromide in a refluxing chloroform-ethyl acetate mixture .
Synthesis of 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone
This compound is prepared by bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid at 70-80°, under light irradiation (84%) . The melting point of this compound is 150-151° .
Synthesis of 2-Bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone
This compound is prepared by bromination of 4-hydroxy-3,5-dinitro-acetophenone with cupric bromide in refluxing ethyl acetate (60%) . The melting point of this compound is 92-94° .
Synthesis of 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
This compound is prepared by the action of bromine with 3,5-dibromo-2-hydroxy-acetophenone in refluxing acetic acid for 2.5 h (55%) . The melting point of this compound is 107-108° .
Synthesis of 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone
This compound is prepared by selective bromination of 3-chloro-4-hydroxy-acetophenone with dioxane dibromide in dioxane-ethyl ether mixture at room temperature (85%) .
1-(2-Bromo-5-hydroxyphenyl)ethanone is an organic compound with the molecular formula C₈H₇BrO₂. It is a brominated derivative of hydroxyacetophenone, characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring. This compound serves as a versatile intermediate in organic synthesis and has notable applications in various fields of scientific research and industry, particularly in the development of pharmaceuticals and agrochemicals.
There is no current information available on the specific mechanism of action of 1-(2-Bromo-5-hydroxyphenyl)ethanone.
- Skin and eye irritant: The Br atom and potentially the OH group could be irritating to the skin and eyes.
- Suspected endocrine disruptor: Brominated compounds have been linked to endocrine disruption in some cases []. Further research would be needed to confirm if this applies to 1-(2-Bromo-5-hydroxyphenyl)ethanone.
- Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring enhances the compound's susceptibility to further electrophilic substitution reactions.
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
- Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones or reduction to yield alcohols. The specific products formed depend on the reagents and conditions utilized in these reactions.
Several methods exist for synthesizing 1-(2-Bromo-5-hydroxyphenyl)ethanone:
- Bromination of 2-Hydroxyacetophenone: This method involves treating 2-hydroxyacetophenone with bromine in an ice bath using chloroform as a solvent.
- Bromination in Acetic Acid: Another approach entails the bromination of 2-hydroxyacetophenone in glacial acetic acid under reflux conditions for approximately 2.5 hours.
These methods yield varying efficiencies and purities, depending on the specific reaction conditions employed.
1-(2-Bromo-5-hydroxyphenyl)ethanone is utilized in various applications:
- Organic Synthesis: It serves as an important intermediate for synthesizing other complex organic compounds.
- Pharmaceutical Development: Its unique structure allows for modifications that can lead to new therapeutic agents.
- Agrochemicals: The compound may also find applications in developing agricultural chemicals due to its reactivity and biological properties .
Interaction studies involving 1-(2-Bromo-5-hydroxyphenyl)ethanone have primarily focused on its role as a substrate or inhibitor for cytochrome P450 enzymes. These studies indicate that it can influence metabolic pathways, potentially altering the pharmacokinetics of co-administered drugs. Further research is required to fully understand its interactions with various biological targets and its implications for drug design and safety .
1-(2-Bromo-5-hydroxyphenyl)ethanone can be compared with several similar compounds, highlighting its unique reactivity and applications:
| Compound Name | Similarity Index | Notable Features |
|---|---|---|
| 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone | 0.95 | Additional bromine increases reactivity |
| 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | 0.93 | Chlorine substitution alters chemical properties |
| 1-(5-Bromo-2-hydroxyphenyl)ethanone | 0.88 | Different position of hydroxyl group affects reactivity |
| 1-(3-Bromo-4-hydroxyphenyl)ethanone | 0.92 | Variations in substitution patterns influence activity |
| 1-(2-Bromo-6-hydroxyphenyl)ethanone | 0.88 | Hydroxyl group position impacts solubility |
These comparisons underscore the distinct characteristics of 1-(2-Bromo-5-hydroxyphenyl)ethanone, particularly its specific reactivity profile and potential applications in synthesis and medicinal chemistry .








